molecular formula C6H6N4O B12974253 5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Cat. No.: B12974253
M. Wt: 150.14 g/mol
InChI Key: VTXJKTAVFGSWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the kinase activity of certain enzymes, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-amino-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C6H6N4O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,7H2,(H2,8,9,10,11)

InChI Key

VTXJKTAVFGSWSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN2)N

Origin of Product

United States

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